4-Chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine
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Description
“4-Chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine” is a chemical compound with the CAS Number: 1179266-29-5 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2,2’-bipyrimidine .
Physical and Chemical Properties This compound is a powder at room temperature . The InChI code for this compound is 1S/C10H9ClN4/c1-6-7 (2)14-10 (15-8 (6)11)9-12-4-3-5-13-9/h3-5H,1-2H3 .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are promising therapeutic targets for cancer therapy .
Mode of Action
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine binds directly to CDK6 and CDK9 . This binding results in the suppression of their downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with CDK6 and CDK9 affects the cell cycle progression . By inhibiting these kinases, the compound blocks the cell cycle, thereby inhibiting cell proliferation .
Result of Action
The inhibition of CDK6 and CDK9 by 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine leads to the suppression of cell proliferation . This is achieved by blocking cell cycle progression and inducing cellular apoptosis .
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-7(2)14-10(15-8(6)11)9-12-4-3-5-13-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNNAWGNIVCWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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